3-Oxo-n-(pyridin-3-yl)butanamide
Description
Significance of Pyridine-Containing Scaffolds in Organic and Medicinal Chemistry
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. rsc.orgrsc.org Its presence in a multitude of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids, underscores its fundamental biological importance. rsc.orgdovepress.com In the realm of drug discovery, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. rsc.orgrsc.org This has led to its incorporation into numerous FDA-approved drugs. rsc.orgrsc.org
The significance of the pyridine moiety stems from several key properties:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets. rsc.org
Basicity and Solubility: The basic nature of the pyridine nitrogen can enhance the water solubility of a molecule, a desirable property for drug candidates. rsc.orgnih.gov
Bioisosterism: The pyridine ring can act as a bioisostere for other functional groups, such as phenyl rings or amides, allowing for the fine-tuning of a molecule's properties while maintaining its core biological activity. rsc.org
Versatility in Synthesis: The pyridine ring is amenable to a wide range of chemical modifications, providing a platform for the synthesis of diverse compound libraries. nih.gov
These characteristics have led to the development of pyridine-containing compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.comresearchgate.net
Role of Butanamide Moiety in Molecular Design and Biological Interactions
The butanamide moiety, a four-carbon amide, plays a crucial role in molecular design and biological interactions. Amides, in general, are fundamental functional groups in biochemistry, forming the peptide bonds that link amino acids in proteins. In medicinal chemistry, the butanamide group can influence a molecule's properties in several ways:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to participate in key interactions with biological macromolecules.
Metabolic Stability: The amide bond is generally more resistant to enzymatic cleavage than an ester bond, which can lead to improved metabolic stability and a longer duration of action for a drug.
Modulation of Physicochemical Properties: The butanamide moiety can affect a molecule's lipophilicity and polarity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Derivatives of butanamide have been investigated for a range of biological activities, including the inhibition of enzymes involved in inflammation. ontosight.ainih.gov The specific structure of the butanamide, including the presence of other functional groups, dictates its potential biological effects. ontosight.aiontosight.ai
Classification and Structural Features of 3-Oxo-n-(pyridin-3-yl)butanamide within the N-Pyridinylbutanamide Class
This compound belongs to the N-pyridinylbutanamide class of compounds. Its structure is characterized by a butanamide chain where the nitrogen atom is attached to the 3-position of a pyridine ring. A key feature is the presence of a ketone group at the 3-position (or β-position) of the butanamide chain, classifying it as a β-ketoamide.
Structural Features:
| Feature | Description |
| Core Structure | A butanamide backbone linked to a pyridine ring. |
| Pyridine Attachment | The pyridine ring is connected via its 3-position to the nitrogen of the butanamide. |
| Functional Groups | Contains an amide, a ketone, and a pyridine ring. |
| CAS Number | 1657-34-7 sigmaaldrich.com |
| Molecular Formula | C₉H₁₀N₂O₂ sigmaaldrich.com |
A significant aspect of the structure of this compound is its potential for keto-enol tautomerism . libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between the keto form (containing the C=O group) and the enol form (containing a C=C double bond and an -OH group) can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. masterorganicchemistry.commdpi.com For β-dicarbonyl compounds like this compound, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. masterorganicchemistry.com
Overview of Research Trajectories for Related β-Oxobutanamides and Pyridine Derivatives
Research into β-oxobutanamides and pyridine derivatives is a dynamic and expanding field. The synthetic versatility of these scaffolds allows for the creation of large and diverse chemical libraries for screening against various biological targets.
β-Oxobutanamides:
These compounds, also known as acetoacetamides, are valuable intermediates in organic synthesis. The reactivity of the β-keto group allows for a variety of chemical transformations, making them precursors for the synthesis of more complex heterocyclic compounds. tandfonline.comresearchgate.net Research in this area often focuses on:
Novel Synthetic Methodologies: Developing efficient and environmentally friendly methods for the synthesis of substituted β-oxobutanamides. tandfonline.com
Exploration of Biological Activities: Investigating the potential of β-oxobutanamide derivatives as therapeutic agents, particularly in areas like inflammation and cancer.
Pyridine Derivatives:
The broad utility of the pyridine scaffold continues to drive research in several directions:
Drug Discovery: The design and synthesis of novel pyridine-containing molecules with improved efficacy and safety profiles for a wide range of diseases. nih.govnih.gov This includes their use as antibacterial, antifungal, and antiviral agents. dovepress.comnih.gov
Catalysis: The use of pyridine-based ligands in transition metal catalysis.
Materials Science: The incorporation of pyridine units into polymers and other materials to impart specific electronic or optical properties.
The combination of the β-oxobutanamide and pyridine moieties in compounds like this compound presents a promising platform for the development of new molecules with unique properties and potential applications in both medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)5-9(13)11-8-3-2-4-10-6-8/h2-4,6H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIPYLBFPQYODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296237 | |
| Record name | 3-oxo-n-(pyridin-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-34-7 | |
| Record name | 3-Oxo-N-3-pyridinylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 108434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1657-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxo-n-(pyridin-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Oxo N Pyridin 3 Yl Butanamide
Established Synthetic Routes to 3-Oxo-N-(pyridin-3-yl)butanamide
Several reliable methods have been established for the synthesis of this compound, primarily involving the formation of the amide bond between a pyridin-3-yl amine precursor and an acetoacetyl moiety.
Reaction of Diketene (B1670635) with Aromatic Amines (and Analogs)
A prevalent and efficient method for synthesizing N-aryl-3-oxobutanamides is the reaction of diketene with aromatic amines. tandfonline.comresearchgate.net This reaction is a direct and atom-economical approach to forming the acetoacetamide (B46550) linkage. The synthesis of this compound is achieved through the nucleophilic addition of 3-aminopyridine to diketene.
The reaction mechanism involves the attack of the primary amino group of 3-aminopyridine on the electrophilic carbonyl carbon of the β-lactone ring of diketene. This is followed by ring-opening to yield the final product. The reaction is typically carried out in an inert solvent. This method is widely used in industrial settings for producing various acetoacetanilides, which are key precursors for pigments and dyes. wikipedia.org The general preparation of 3-oxo-N-phenylbutanamides from anilines and diketene serves as a model for this synthesis. nii.ac.jp
Table 1: Synthesis of this compound via Diketene
| Reactant 1 | Reactant 2 | Product | Key Features |
|---|
Acylation Reactions Involving Pyridin-3-yl Amines
An alternative and classical route involves the acylation of 3-aminopyridine using acetoacetic acid derivatives, most commonly ethyl acetoacetate (B1235776). tandfonline.comresearchgate.netresearchgate.net This condensation reaction typically requires heating the reactants, often without a solvent or in a high-boiling point solvent, to drive the reaction towards completion by removing the ethanol byproduct.
Multi-Step Synthesis Strategies for Complex Derivatives
While the direct synthesis of this compound is relatively straightforward, it also serves as a crucial intermediate in more complex, multi-step synthetic sequences. tandfonline.com Once formed, the butanamide moiety can be further modified, or it can be used as a scaffold to build more elaborate molecular architectures. For instance, the active methylene (B1212753) group can be functionalized before its incorporation into a final target molecule. The transformations discussed in section 2.2 often constitute the initial step in these longer synthetic pathways, where the resulting heterocycle is subjected to further reactions to produce complex derivatives with specific biological or material properties.
Biginelli Condensation and Related Multicomponent Reactions Incorporating 3-Oxobutanamide Precursors
This compound is an excellent substrate for multicomponent reactions (MCRs), most notably the Biginelli reaction. mdpi.com This one-pot reaction combines an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea or thiourea to produce dihydropyrimidinones (DHPMs) or their thio-analogs. chemspider.com
The use of N-aryl-3-oxobutanamides as the β-dicarbonyl component allows for the synthesis of DHPMs with an N-arylcarboxamide substituent at the C5 position. mdpi.com These reactions are typically catalyzed by an acid and provide a rapid and efficient means of generating molecular complexity from simple precursors. biomedres.usorganic-chemistry.org The versatility of this reaction allows for a wide range of substituents on the final heterocyclic product by varying the aldehyde component. beilstein-journals.orgnih.gov
Table 2: Biginelli Reaction with this compound
| Component 1 | Component 2 | Component 3 | Catalyst | Resulting Scaffold |
|---|
Reactivity Studies and Synthetic Utility as a Precursor
The synthetic utility of this compound stems from its reactivity, which allows it to be transformed into a wide array of other compounds, particularly heterocycles. tandfonline.com
Transformation into Heterocyclic Systems (e.g., Pyridine (B92270), Pyridazine, Thiazole (B1198619), Pyrazole, Thiophene, Diazepine)
The presence of the 1,3-dicarbonyl-like functionality makes this compound a versatile building block for cyclization reactions. nii.ac.jpacgpubs.org
Pyridine Synthesis: This compound can be used in Hantzsch-type pyridine syntheses or other related cyclocondensations to form highly substituted pyridine rings. For example, reaction with an enamine or condensation with an α,β-unsaturated carbonyl compound in the presence of an ammonia source can lead to pyridone derivatives. researchgate.netmdpi.com
Thiazole and Thiophene Synthesis: Functionalized thiazoles and thiophenes can be synthesized from this compound. A common strategy involves initial reaction with an isothiocyanate to form a thiocarbamoyl intermediate. researchgate.net Subsequent reaction of this intermediate with α-halocarbonyl compounds, such as ethyl chloroacetate or chloroacetonitrile, leads to the formation of thiophene and thiazole rings, respectively. researchgate.net
Pyrazole Synthesis: The standard Knorr pyrazole synthesis is applicable here, involving the condensation of the β-ketoamide with hydrazine or its derivatives (e.g., phenylhydrazine). acgpubs.org The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.
Other Heterocycles: The reactivity of the butanamide backbone allows for the synthesis of other heterocyclic systems. Reaction with hydrazine derivatives can also lead to pyridazines under specific conditions. Furthermore, condensation with binucleophiles like o-phenylenediamine can be a route to 1,5-diazepine derivatives. researchgate.net
Table 3: Synthesis of Heterocycles from this compound
| Target Heterocycle | Key Reagents | Reaction Type |
|---|---|---|
| Pyridine | α,β-Unsaturated carbonyls, Enamines | Cyclocondensation |
| Thiazole | Isothiocyanate, then α-haloketone/nitrile | Hantzsch-type synthesis |
| Thiophene | Isothiocyanate, then α-haloester | Gewald-type synthesis |
| Pyrazole | Hydrazine, Substituted hydrazines | Knorr synthesis |
| Pyridazine | Hydrazine derivatives, diazonium salts | Cyclocondensation |
Oxidative Transformations of the Butanamide Backbone
The butanamide backbone of this compound is susceptible to oxidative transformations, which can lead to the formation of various derivatives. While specific research on the oxidative reactions of the 3-pyridyl isomer is not extensively documented, general principles of organic chemistry suggest that the active methylene group and the ketone functionality are the primary sites for oxidation.
Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be employed to oxidize the butanamide backbone. smolecule.com Depending on the reaction conditions, these transformations could potentially yield carboxylic acids or other oxidized derivatives. The pyridine ring itself is generally resistant to oxidation under these conditions, but vigorous oxidation could lead to the degradation of the entire molecule.
Table 1: Potential Oxidative Transformations of this compound
| Oxidizing Agent | Potential Product(s) | Notes |
| Potassium Permanganate (KMnO4) | Carboxylic acid derivatives | Reaction conditions would need to be carefully controlled to avoid over-oxidation. |
| Chromium Trioxide (CrO3) | Carboxylic acid derivatives | Similar to KMnO4, selectivity could be a challenge. |
Note: The information in this table is based on general chemical principles, as specific research on the oxidative transformations of this compound is limited.
Derivatization via Condensation and Cyclization Reactions
The presence of a β-dicarbonyl moiety in this compound makes it an excellent substrate for a variety of condensation and cyclization reactions to form heterocyclic compounds. While much of the published research focuses on the 2-pyridyl isomer, the reactivity of the 3-pyridyl isomer is expected to be analogous, allowing for the synthesis of a diverse range of heterocyclic systems. tandfonline.comresearchgate.net
These reactions typically involve the reaction of the active methylene group (C2) and the ketone (C3) of the butanamide chain with various electrophiles and nucleophiles. For instance, condensation with aldehydes and active methylene compounds can lead to the formation of substituted pyridines through reactions like the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.comchemtube3d.com Similarly, reaction with ureas or thioureas and aldehydes in a Biginelli-type reaction could yield dihydropyrimidinones. chemspider.commdpi.combeilstein-journals.org The Gewald reaction, involving condensation with sulfur and a cyanomethylene reagent, would be expected to produce substituted 2-aminothiophenes. umich.edunih.govmdpi.com
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Reagents | Resulting Heterocycle |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Substituted Pyridine |
| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |
| Gewald Reaction | Sulfur, Cyanomethylene Reagent | 2-Aminothiophene |
Note: This table illustrates potential reactions based on the known reactivity of β-dicarbonyl compounds and the chemistry of the isomeric 3-Oxo-N-(pyridin-2-yl)butanamide.
Applications in Building Complex Organic Molecules
The reactivity of this compound makes it a valuable precursor for the synthesis of more complex organic molecules, particularly fused heterocyclic systems. naturalspublishing.com Although specific examples for the 3-pyridyl isomer are not widely reported, the chemistry of its 2-pyridyl counterpart provides a strong indication of its synthetic potential. tandfonline.comresearchgate.net
The ability to participate in multi-component reactions allows for the efficient construction of complex scaffolds in a single step. For example, the formation of fused pyridine rings can be achieved through various cyclization strategies, leading to the synthesis of compounds with potential biological activities. naturalspublishing.com The butanamide moiety can be strategically incorporated into larger molecules and then transformed to introduce further complexity.
Design and Synthesis of Novel this compound Analogs
The core structure of this compound can be modified to design and synthesize novel analogs with tailored properties. A notable example is the synthesis of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have been evaluated for their antibacterial activity. nih.gov
The design of these analogs often involves the strategic modification of the butanamide backbone or the pyridine ring to influence the molecule's interaction with biological targets. In the case of the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the butanamide portion of the molecule is transformed into an oxazolidinone ring, a key pharmacophore in certain classes of antibiotics. The synthesis of these analogs typically involves a multi-step sequence starting from commercially available pyridine derivatives. nih.gov
Table 3: Examples of this compound Analogs
| Analog Structure | Rationale for Design | Synthetic Approach |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Introduction of a known antibacterial pharmacophore (oxazolidinone) | Multi-step synthesis from pyridine precursors |
This table provides an example of analog design based on available research.
Advanced Spectroscopic and Structural Characterization of 3 Oxo N Pyridin 3 Yl Butanamide
Molecular Structure Elucidation Techniques
The definitive identification and structural confirmation of 3-Oxo-N-(pyridin-3-yl)butanamide would rely on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridinyl ring and the butanamide chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the 3-substitution pattern of the pyridine (B92270) ring. The butanamide portion would likely exhibit signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, with their chemical shifts influenced by the adjacent carbonyl and amide functionalities. The presence of keto-enol tautomerism, common in β-keto amides, could also be investigated by the presence of additional signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Indicative of the amide group.
C=O stretching: Strong absorptions corresponding to the ketone and amide carbonyl groups. These may appear as distinct or overlapping bands. In related pyridinyl-pyrimidinyl-aminophenyl-amide derivatives, carbonyl and aromatic C=N groups have been observed at 1623 cm⁻¹ and 1500 cm⁻¹, respectively. frontiersin.org
C-N stretching: Associated with the amide linkage.
Aromatic C-H and C=C stretching: From the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₀N₂O₂), which is 178.19 g/mol .
Fragmentation Pattern: The fragmentation pattern would reveal characteristic fragments resulting from the cleavage of the molecule, such as the loss of the acetyl group or cleavage of the amide bond, providing further structural evidence.
Elemental Analysis for Compositional Verification
Elemental analysis would be performed to determine the empirical formula of the compound by measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages would be compared with the calculated theoretical values for the molecular formula C₉H₁₀N₂O₂ to verify its elemental composition. This technique has been used to confirm the structure of synthesized pyridinyl-pyrimidinyl-aminophenyl-amide derivatives. frontiersin.org
Solid-State Structural Analysis
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide unambiguous information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The spatial arrangement of the butanamide chain relative to the pyridine ring.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. For example, the crystal structure of N,N′-Bis(pyridin-3-yl)oxamide reveals N—H⋯N hydrogen bonds that connect the molecules into corrugated layers. nih.gov
Without experimental data, a definitive analysis of the spectroscopic and structural features of this compound cannot be provided. The information presented here serves as a guide to the analytical methods that would be necessary for a thorough characterization of this compound.
Detailed research findings on the advanced spectroscopic and structural characterization of this compound, specifically focusing on Hirshfeld surface analysis and hydrogen bonding networks, are not available in the currently accessible body of scientific literature.
While the techniques mentioned—Hirshfeld surface analysis and the study of hydrogen bonding networks—are powerful and commonly employed methods for the in-depth analysis of molecular crystal structures, specific studies applying these methods to this compound have not been identified in comprehensive searches of scientific databases.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the prompt, which was to be strictly focused on the specified compound and analytical techniques. The generation of scientifically accurate content, including data tables on intermolecular interactions and hydrogen bonding for this particular molecule, is contingent upon the existence of published research in this specific area.
For context, were such a study available, it would likely detail the following:
Hydrogen Bonding Networks in Crystalline Architectures:This subsection would provide a detailed description of the hydrogen bonds present in the crystal structure of the compound. It would identify the donor and acceptor atoms involved in these bonds and would likely include a table listing bond lengths and angles. This information is fundamental to understanding the supramolecular assembly and the overall architecture of the crystal.
It is important to note that while research exists on related compounds, such as isomers or other derivatives of butanamide, the strict requirement to focus solely on this compound prevents the inclusion of that data as it would not be scientifically accurate for the specified subject.
Should crystallographic studies on this compound be published in the future, a detailed analysis as outlined could then be performed.
Computational Chemistry and Molecular Modeling of 3 Oxo N Pyridin 3 Yl Butanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and reactivity. These methods solve the Schrödinger equation, or its density-based equivalent, to map the energy of the electrons within the molecular structure.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. numberanalytics.comnih.gov It is used to investigate the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. numberanalytics.comnumberanalytics.com This approach allows for the prediction of a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic signatures. nih.govfu-berlin.de
While specific DFT studies focusing exclusively on 3-Oxo-N-(pyridin-3-yl)butanamide are not extensively documented in publicly available literature, the methodology is well-established. A typical DFT study on this molecule would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.
Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a crucial parameter for assessing molecular stability. nih.gov
For instance, computational studies on other molecules incorporating a pyridin-3-yl group, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have utilized DFT (specifically the B3LYP functional with a 6-311G** basis set) to optimize structures, predict molecular orbitals, and calculate electrostatic potential surfaces to understand reactivity. nih.govresearchgate.net Such an approach for this compound would provide critical data on its electronic properties and potential reaction sites.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. Understanding the energy landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation(s).
Computational methods can systematically explore the conformational space by rotating the key dihedral angles and calculating the energy of each resulting structure. This process generates a potential energy surface, highlighting the low-energy, stable conformers and the energy barriers between them. While specific conformational analysis reports for this compound are not readily found, this type of study is a standard computational procedure for flexible molecules.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and other dynamic processes. nih.gov
For this compound, an MD simulation could reveal:
The flexibility of the butanamide chain.
The orientation of the pyridine (B92270) ring relative to the rest of the molecule in a solution.
The formation and breaking of intramolecular hydrogen bonds.
The interaction patterns with water or other solvent molecules.
Although specific MD simulation studies on this compound are not published, this technique is invaluable for understanding how the molecule behaves in a realistic (e.g., biological) environment.
Molecular Modeling and Chemoinformatics for Structural Insights
Chemoinformatics involves the use of computational tools to analyze and predict the properties of chemical compounds based on their structure. Various molecular descriptors can be calculated for this compound to provide insights into its potential behavior, particularly in a biological context. These properties are often used to assess drug-likeness and potential pharmacokinetic profiles. numberanalytics.com
The following table presents a selection of computationally predicted physicochemical properties for this compound.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ | Indicates the elemental composition of the molecule. |
| Molecular Weight | 178.19 g/mol | A key physical property influencing diffusion and transport. |
| LogP (Octanol/Water Partition Coefficient) | 0.25 | Measures lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.55 Ų | Relates to hydrogen bonding potential and influences cell permeability. |
| Number of Hydrogen Bond Acceptors | 3 | Indicates the potential to form hydrogen bonds with biological targets. |
| Number of Hydrogen Bond Donors | 1 | Indicates the potential to form hydrogen bonds with biological targets. |
| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |
Data sourced from publicly available chemical databases and prediction software.
In Silico Prediction of Potential Biological Targets and Activity Spectra
A key application of chemoinformatics is "target fishing," which aims to predict the potential biological targets of a small molecule. researchgate.net This can be achieved using ligand-based or structure-based methods. Ligand-based approaches compare the query molecule to a database of compounds with known biological activities, assuming that structurally similar molecules will have similar targets.
Using web-based prediction tools, a spectrum of potential biological activities can be generated for this compound. These predictions are based on statistical models trained on large datasets of known drug-target interactions. While these predictions require experimental validation, they are invaluable for prioritizing compounds for screening and for identifying potential off-target effects. For example, tools like SwissTargetPrediction can generate a list of probable targets based on a combination of 2D and 3D similarity measures.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govijsrtjournal.comnih.gov It is a cornerstone of structure-based drug design, helping to elucidate how a ligand might interact with a target's binding site at an atomic level. annualreviews.org The process involves sampling many possible conformations of the ligand within the binding site and using a scoring function to rank them based on their predicted binding affinity. ijsrtjournal.com
There are no specific molecular docking studies published for this compound. However, if a potential biological target were identified (for example, through the in silico methods described in section 4.4), docking studies would be the next logical step. Such a study would model the interactions between this compound and the amino acid residues of the protein's active site, identifying key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
For example, molecular docking studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been used to predict their binding mode within bacterial ribosomes, highlighting the hydrogen bonding potential of the pyridine ring and amide side chain. ijprdjournal.com A similar approach for this compound would be critical for understanding its potential mechanism of action on any identified protein target.
Investigation of Biological Activities and Underlying Mechanisms of Action for 3 Oxo N Pyridin 3 Yl Butanamide Analogs
In Vitro Biological Activity Assessment Methodologies
In vitro assays are fundamental in the preliminary screening of compounds, offering a controlled environment to assess their biological effects. For 3-Oxo-N-(pyridin-3-yl)butanamide analogs, these methodologies have been crucial in identifying and quantifying their antimicrobial, enzyme-inhibiting, antiproliferative, and antioxidant properties.
The antimicrobial potential of N-aryl acetoacetamide (B46550) derivatives is a significant area of investigation. The agar (B569324) well diffusion method is a common technique used for initial screening, where the zone of inhibition around a well containing the compound indicates its activity against specific microorganisms. nih.gov For more quantitative analysis, the serial dilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Studies on various acetamide (B32628) and pyrimidine (B1678525) carboxamide derivatives have demonstrated a broad range of antimicrobial activity. nih.govresearchgate.net For instance, a series of 2-mercaptobenzothiazole-based acetamide derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov Certain derivatives exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov Similarly, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were evaluated for their antibacterial and antifungal activities, with some compounds showing higher potency than existing drugs. frontiersin.org The activity of these compounds is often influenced by the nature and position of substituents on the aryl ring. researchgate.net
| Compound Type | Test Method | Key Findings | Reference |
| 2-Mercaptobenzothiazole Acetamides | Agar Well Diffusion | Derivatives 2b, 2c, and 2i showed significant activity comparable to levofloxacin. | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Serial Dilution (MIC) | Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity against five Gram-positive bacteria, similar to linezolid. | nih.gov |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | MIC, MBC, MFC | Derivative IIC showed the highest activity (MIC 16–128 μg/mL) against various bacterial and fungal species. | frontiersin.org |
| Aryl Chloroacetamide Derivatives | Agar Well Diffusion | Compounds showed antibacterial and antifungal activities, with activity influenced by diaryl substitution. | ukaazpublications.com |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
The ability of this compound analogs to inhibit specific enzymes is a key indicator of their therapeutic potential, particularly for inflammatory diseases and other conditions.
Cyclooxygenase (COX) Enzyme Inhibition: COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, as they are responsible for converting arachidonic acid into prostaglandins. scholarsresearchlibrary.com The inhibition of these enzymes, especially the inducible COX-2 isoform, is a primary target for anti-inflammatory drugs. scholarsresearchlibrary.comjpp.krakow.pl The inhibitory activity of compounds is typically assessed using in vitro COX inhibition assays, which measure the reduction in prostaglandin (B15479496) production.
N-Aryl iminochromenes, a class of compounds structurally related to N-aryl amides, have been screened for their anti-inflammatory activity through COX-1/2 inhibitory assays. nih.govresearchgate.net Results showed that many of these compounds had potent inhibition capacities, with some exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, certain aryl/heteroaryl substituted celecoxib (B62257) derivatives demonstrated potent and selective COX-2 inhibition, with one compound showing greater potency than celecoxib itself. nih.gov
Phosphodiesterase 5 (PDE5) Inhibition: PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. mdpi.comnih.gov Inhibitors of PDE5 are used in treating conditions like erectile dysfunction and pulmonary hypertension. nih.govnih.gov The inhibitory potential of new compounds against PDE5 is evaluated using in vitro assays that measure the enzyme's activity in the presence of the inhibitor, often determining the half-maximal inhibitory concentration (IC50). Some studies have utilized HEK293-extracted PDE5 for these assays. mdpi.com Research has shown that various heterocyclic compounds, including those with pyrazoline or imidazoquinazolinone cores, can act as potent PDE5 inhibitors. mdpi.comresearchgate.net The therapeutic potential of PDE5 inhibitors is also being explored in cancer, where they may induce apoptosis in tumor cells. nih.govfrontiersin.org
| Compound Class | Target Enzyme | Key Findings | Reference |
| N-Aryl Iminochromenes | COX-1 / COX-2 | 20 out of 22 compounds showed better COX-1 inhibition than indomethacin; 18 of 22 showed higher COX-2 inhibition. | nih.gov |
| Aryl/Heteroaryl Celecoxib Derivatives | COX-2 | Compound 5e (IC50: 0.62 µM) was more potent than celecoxib. | nih.gov |
| Imidazoquinazolinone Derivatives | PDE5 | Compound 3 was a more selective PDE5 inhibitor than sildenafil (B151) with an IC50 of 0.48 nM. | researchgate.net |
| Pyrazolopyridine Derivatives | PDE5 | Compound 6 showed potent PDE5 inhibitory efficacy with an IC50 of 0.8 nM. | researchgate.net |
IC50: Half-maximal inhibitory concentration.
The potential of this compound analogs as anticancer agents is evaluated by assessing their ability to inhibit the growth of cancer cells. Cell-based assays are the primary method for this screening. The MTT assay is a widely used colorimetric assay to measure cell viability and proliferation. researchgate.net Another method is the crystal violet dye-staining assay. nih.govnih.gov These assays determine the concentration of a compound required to cause 50% cell death (Lethal Dose, LD50) or inhibit cell growth by 50% (IC50).
Studies on various acetamide and coumarin (B35378) derivatives have revealed significant antiproliferative activity against different cancer cell lines, such as A549 (lung cancer) and CRL 1548 (liver cancer). researchgate.netnih.govnih.gov For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were tested against the A549 lung cancer cell line, with one derivative showing a tenfold lower IC50 value (0.229 µM) than the reference drug, imatinib. frontiersin.org The cytotoxic effects of these compounds can be linked to the induction of cell cycle arrest at different phases. nih.govnih.gov
| Compound Class | Cell Line(s) | Assay | Key Findings | Reference |
| Acetoxycoumarin Derivatives | A549 (lung), CRL 1548 (liver) | Crystal Violet | Compound 7 was cytotoxic to all tested cell lines (LD50: 48.1 µM in A549). Compound 5 was active only in A549 (LD50: 89.3 µM). | nih.gov |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | A549 (lung) | MTT Assay | Compound IIB (IC50: 0.229 µM) was ten-fold more potent than imatinib. | frontiersin.org |
| Acetamide Derivatives | J774.A1 (macrophage) | MTT Assay | Compounds were evaluated for their effect on cell viability, with IC50 values determined. | researchgate.net |
LD50: Lethal Dose, 50%; IC50: Half-maximal inhibitory concentration.
Antioxidant activity refers to a compound's ability to protect biological systems from the damaging effects of oxidative processes caused by free radicals. researchgate.net Several in vitro methods are used to evaluate the antioxidant properties of this compound analogs.
Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govdmed.org.ua The DPPH assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. frontiersin.org The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. dmed.org.ua The Oxygen Radical Absorbance Capacity (ORAC-FL) method is another assay used, with results expressed as Trolox equivalents (TE). mdpi.com
Numerous studies have reported the antioxidant activities of various acetamide, pyridine (B92270), and thiazole (B1198619) derivatives. nih.govresearchgate.netnih.gov For example, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives showed IC50 values for DPPH scavenging that were close to that of the standard antioxidant, ascorbic acid. frontiersin.org Similarly, certain (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have been synthesized and shown to possess antioxidant activity. pensoft.net
| Compound Class | Assay Method | Key Findings | Reference |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | DPPH Scavenging | IC50 values (4.45–4.83 μg/mL) were close to that of ascorbic acid. | frontiersin.org |
| Acetamide Derivatives | ABTS Scavenging, ROS/NO Production | Several compounds showed good results in the ABTS test; compound 40006 significantly reduced ROS production. | researchgate.netmdpi.com |
| Dihydropyridine Derivatives | ORAC-FL | Compounds 3l, 3n, and 3p showed antioxidant activities (TE values of 2.45, 2.78, and 2.78 respectively) equal to or higher than melatonin. | mdpi.com |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); ROS: Reactive Oxygen Species; NO: Nitric Oxide; ORAC-FL: Oxygen Radical Absorbance Capacity - Fluorescein; TE: Trolox Equivalents.
Mechanistic Investigations at the Molecular Level
To understand how these compounds exert their biological effects, it is essential to investigate their interactions at a molecular level. Computational methods, particularly molecular docking, are invaluable tools for this purpose.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ukaazpublications.com This method helps in understanding the binding mode and affinity, providing insights into the structure-activity relationships of a series of compounds. rsc.org The process involves preparing the 3D structures of both the ligand (compound) and the receptor (protein target) and then using a docking program (e.g., MOE, AutoDock) to simulate the binding process. ukaazpublications.comnih.gov The output provides a binding score or energy (e.g., in kcal/mol), which indicates the strength of the interaction, and reveals key binding interactions such as hydrogen bonds and hydrophobic contacts. ukaazpublications.comnih.gov
Molecular docking studies have been performed on various N-aryl acetamide derivatives to rationalize their observed biological activities. For instance, docking of thioquinazoline-N-aryl-acetamide hybrids into the active site of the SARS-CoV-2 main protease (Mpro) helped to explain their differential antiviral activity based on hydrophobic interactions. nih.govresearchgate.net In another study, aryl chloroacetamide derivatives were docked against several bacterial and fungal enzymes, including DNA gyrase and Mur B. ukaazpublications.com The results showed that a derivative with a salicyl-substituted nitrogen had the highest binding affinity across all tested enzymes, corroborating its observed antimicrobial activity. ukaazpublications.com These in silico studies are crucial for guiding the design and optimization of more potent and selective inhibitors. rsc.org
Cellular Pathway Modulation
The precise cellular pathways modulated by this compound analogs are an active area of investigation. Research into structurally related compounds offers insights into potential mechanisms of action. For instance, some heterocyclic compounds containing a pyridine ring have been shown to influence key signaling pathways involved in cell proliferation and inflammation.
One area of interest is the potential for these analogs to act as inhibitors of protein kinases, which are crucial regulators of a multitude of cellular processes. For example, derivatives of N-(pyridin-3-yl)acetamide have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase implicated in various cancers. chemscene.com This suggests that this compound analogs could potentially exert their effects by targeting similar enzymatic pathways.
Furthermore, studies on other 3-oxo-acyl derivatives have pointed towards the induction of apoptosis through mitochondrial pathways. nih.gov While not directly involving pyridinylbutanamides, this highlights a potential mechanism for cytotoxicity in cancer cells that could be explored for the title compounds. The investigation into the specific intracellular targets and the downstream signaling cascades affected by this compound analogs is crucial for elucidating their full therapeutic potential.
Exploration of Interaction Profiles with Biological Macromolecules
The biological activity of a compound is intrinsically linked to its ability to interact with specific macromolecules, such as enzymes and receptors. For analogs of this compound, research has begun to shed light on these interactions, particularly in the context of antibacterial and enzyme inhibition activities.
A study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the core scaffold, has provided significant insights into their antibacterial mechanism. nih.govnih.gov These compounds were evaluated for their in vitro activity against a panel of Gram-positive bacteria. Molecular docking studies within this research predicted that these analogs could bind to the bacterial ribosome, a key target for many antibiotics. The predicted binding modes indicated the formation of hydrogen bonds between the oxazolidinone and pyridine rings of the compounds and specific residues of the ribosomal RNA. nih.gov
Another relevant area of investigation is the inhibition of enzymes such as dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes treatment. A series of β-substituted biarylphenylalanine amides, which included a pyridinyl moiety, were synthesized and found to be potent DPP-4 inhibitors. The interaction with the enzyme's active site was a key determinant of their inhibitory activity.
The following table summarizes the minimum inhibitory concentrations (MICs) of some 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.
| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |
| 9g | >256 | >256 | >256 | 32 | >256 |
| 17a | 16 | 16 | 32 | 16 | 32 |
| 17b | 32 | 32 | 64 | 32 | 64 |
| 17c | 16 | 8 | 16 | 8 | 16 |
| 17g | 8 | 4 | 8 | 4 | 8 |
| 21b | 4 | 2 | 4 | 2 | 4 |
| 21d | 2 | 1 | 2 | 1 | 2 |
| 21e | 4 | 2 | 4 | 2 | 4 |
| 21f | 2 | 1 | 2 | 1 | 2 |
Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the biological activity of a lead compound. For this compound analogs, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity.
In the context of antibacterial activity, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has revealed important SAR insights. nih.govnih.gov It was observed that modifications to the C-ring of the molecule significantly influenced the antibacterial potency. For instance, the introduction of a fluorine atom to the B-ring, coupled with specific substitutions on the C-ring, led to a marked increase in activity against a range of Gram-positive bacteria. nih.govnih.gov The exploration of different substituents on the amide side chain also played a crucial role in modulating activity, with certain groups enhancing the interaction with the bacterial target. nih.gov
Similarly, SAR studies on N-substituted phenyl-N'-pyridin-3-yl ureas as 5-HT(2C/2B) receptor antagonists have demonstrated that the substitution pattern on the phenyl ring is critical for affinity and selectivity. This highlights the importance of the electronic and steric properties of the substituents in defining the interaction with the receptor binding pocket. A separate analysis of N-(pyridin-3-yl)acetamide derivatives as PIM-1 kinase inhibitors further underscores the significance of the substitution pattern on the pyridine and acetamide moieties for inhibitory activity. chemscene.com
Pharmacophore modeling is a computational approach that distills the essential three-dimensional features of a set of active molecules into a model that can be used to screen for new, potentially active compounds. While a specific pharmacophore model for this compound analogs has not been extensively reported, the principles of pharmacophore modeling are widely applied in drug discovery. A pharmacophore model for this class of compounds would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. The development of such a model would be a valuable tool for the virtual screening of large compound libraries to identify novel analogs with desired biological activities.
Academic and Research Applications of 3 Oxo N Pyridin 3 Yl Butanamide
Role as a Lead Compound in Drug Discovery Research
The pyridine (B92270) ring is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Its presence can enhance a molecule's metabolic stability, permeability, potency, and binding affinity to biological targets. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov Similarly, the acetamide (B32628) and β-ketoamide moieties are recognized for their ability to form hydrogen bonds and interact with biological macromolecules, making them valuable components in the design of enzyme inhibitors and other therapeutic agents. patsnap.com
Derivatives of N-aryl-3-oxobutanamides have been investigated for a range of biological activities. For instance, related compounds have been explored for their potential as antibacterial and antifungal agents. nih.gov The combination of the pyridine scaffold with the β-ketoamide functionality in 3-Oxo-N-(pyridin-3-yl)butanamide suggests its potential as a starting point for the development of new therapeutic agents. Researchers have synthesized and evaluated various 3-(pyridin-3-yl) derivatives for activities such as antibacterial effects, highlighting the interest in this structural class for drug discovery. nih.gov
While specific studies identifying this compound as a lead compound are not extensively documented in publicly available literature, its constituent fragments are key components in the design of bioactive molecules. The general principle of using such scaffolds for generating compound libraries for high-throughput screening is a common strategy in the pharmaceutical industry.
Table 1: Key Structural Features and Their Relevance in Drug Discovery
| Structural Feature | Potential Role in Drug Discovery |
| Pyridin-3-yl group | Enhances pharmacokinetic properties and provides a site for hydrogen bonding. nih.govnih.gov |
| 3-Oxobutanamide | Acts as a scaffold for building more complex molecules and can interact with biological targets through hydrogen bonding. patsnap.com |
Utilization as a Versatile Intermediate in Organic Synthesis
The 3-oxobutanamide core is a highly versatile building block in organic synthesis due to the presence of multiple reactive sites. researchgate.net The active methylene (B1212753) group, situated between two carbonyl groups, is readily deprotonated to form a nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the ketone and amide carbonyls can undergo various transformations.
N-aryl-3-oxobutanamides are widely used as precursors for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. nih.govresearchcommons.org These intermediates can be employed in multicomponent reactions to construct complex molecular architectures in a single step. For example, N-aryl-3-oxobutanamides have been used in reactions with aldehydes and aminoazoles to selectively produce different heterocyclic scaffolds. nih.gov
While many published examples focus on the isomeric 3-Oxo-N-(pyridin-2-yl)butanamide, the reactivity of the 3-pyridinyl isomer is expected to be analogous. researchgate.nettandfonline.com It can serve as a key starting material for the synthesis of various fused and substituted pyridine derivatives. The general synthetic utility of β-oxoanilides in creating pyridines, pyrans, and pyrimidines has been demonstrated, underscoring the potential of this compound in similar synthetic strategies. researchcommons.org
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product Class |
| Condensation with aldehydes | Substituted pyridones |
| Cyclization with binucleophiles | Fused heterocyclic systems |
| Knoevenagel condensation | α,β-Unsaturated carbonyl compounds |
| Hantzsch pyridine synthesis | Dihydropyridine derivatives |
Contribution to the Understanding of Structure-Function Relationships in Bioactive Molecules
The study of structure-function relationships (SFR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule determines its biological activity. The relatively simple yet functionally rich structure of this compound makes it a suitable platform for systematic structural modifications to probe these relationships.
By synthesizing a series of derivatives where the pyridine ring, the butanamide chain, or the amide substituent are systematically altered, researchers can investigate the impact of these changes on biological activity. For example, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated how modifications to the substituents on the pyridine ring and other parts of the molecule can significantly influence their antibacterial potency. nih.gov Such studies help in identifying the key structural features required for optimal biological activity and in designing more potent and selective drug candidates.
The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the outcome of multicomponent reactions also highlights how subtle structural changes can have a profound impact on chemical reactivity, which in turn can be correlated with biological function. nih.gov
Application in the Development of Research Probes and Chemical Tools
Chemical probes are small molecules used to study biological processes and protein functions. The development of such tools often requires molecules with specific properties, such as the ability to bind to a particular target or to be modified with reporter groups like fluorescent tags or biotin.
The bifunctional nature of this compound, with its reactive methylene and modifiable pyridine and amide moieties, makes it a candidate for the development of chemical probes. The pyridine ring can be functionalized to introduce linking groups for attachment to solid supports or reporter molecules. The β-dicarbonyl unit can act as a chelating agent for metal ions, which is a feature exploited in some imaging agents and catalysts.
While specific examples of this compound being used as a research probe are not widely reported, the general class of β-ketoamides serves as a foundation for designing such tools. Their ability to be incorporated into larger, more complex structures allows for the creation of tailored molecules for specific research applications in chemical biology.
Future Research Directions and Unexplored Avenues for 3 Oxo N Pyridin 3 Yl Butanamide
Development of Novel and Efficient Synthetic Routes
The future of research on 3-Oxo-N-(pyridin-3-yl)butanamide will significantly benefit from the development of novel and efficient synthetic methodologies. While standard amide bond formation reactions are applicable, exploring more innovative and sustainable approaches is a key avenue for future work. Drawing parallels from the synthesis of its isomer, 3-Oxo-N-(pyridin-2-yl)butanamide, several promising routes can be envisioned. dntb.gov.uatandfonline.comresearchgate.net
One potential route involves the acetoacetylation of 3-aminopyridine. This could be achieved through various reagents, with diketene (B1670635) being a common and effective choice. dntb.gov.uatandfonline.comresearchgate.net Another established method for the synthesis of related acetoacetamides is the reaction of the corresponding amine with ethyl acetoacetate (B1235776), often under thermal conditions or with microwave assistance to enhance reaction rates and yields. researchgate.net
Future research could focus on optimizing these known methods for the specific synthesis of the 3-pyridinyl isomer, exploring various catalysts, solvent systems, and reaction conditions to maximize yield and purity. Furthermore, the development of one-pot synthesis protocols would be highly valuable for increasing efficiency and reducing waste. The exploration of flow chemistry techniques could also offer a scalable and highly controlled method for the production of this compound and its derivatives.
Table 1: Potential Synthetic Routes for this compound
| Reactant 1 | Reactant 2 | Potential Reaction Type | Notes |
| 3-Aminopyridine | Diketene | Acetoacetylation | A common method for related compounds. dntb.gov.uatandfonline.comresearchgate.net |
| 3-Aminopyridine | Ethyl acetoacetate | Condensation | Can be performed thermally or with microwave irradiation. researchgate.net |
| 3-Aminopyridine | Acetoacetic acid | Amidation | Requires a coupling agent (e.g., DCC, EDC). |
| 3-Pyridyl isocyanate | Ethyl acetoacetate enolate | Addition-elimination | A less common but plausible route. |
Identification of New Biological Targets and Therapeutic Areas
The pyridine (B92270) nucleus is a well-established pharmacophore found in numerous approved drugs, and its presence in this compound suggests a strong potential for biological activity. nih.govnih.gov While the specific biological targets of this compound are yet to be determined, research on structurally related molecules provides valuable clues for future investigations.
For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov This suggests that this compound and its derivatives could be explored as potential antibacterial agents. Furthermore, various pyridine-containing compounds have shown a wide range of biological activities, including antifungal, antiviral, and antiproliferative effects. nih.govnih.gov
Future research should involve broad biological screening of this compound to identify its primary biological targets. This could lead to the exploration of its therapeutic potential in areas such as infectious diseases, oncology, and inflammatory disorders. The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygens and the pyridine nitrogen) provides opportunities for strong interactions with biological macromolecules.
Exploration of Multi-Targeting Approaches for Complex Biological Systems
The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target drugs. nih.govarxiv.org The structural features of this compound make it an interesting starting point for the design of such multi-target ligands.
The molecule possesses distinct pharmacophoric features: the pyridine ring, which can engage in various interactions including hydrogen bonding and π-stacking, and the flexible butanamide chain with its keto and amide functionalities. These different parts of the molecule could be independently modified to interact with different biological targets. For example, the pyridine end could be tailored to bind to a kinase active site, while the butanamide portion could be designed to interact with a different enzyme or receptor.
Future research could focus on the rational design of derivatives of this compound that are intended to modulate multiple targets implicated in a specific disease pathway. This approach could lead to more effective therapies with potentially reduced side effects compared to single-target agents. nih.gov
Advanced Computational Design and Prediction of Bioactivity
In silico methods are indispensable tools in modern drug discovery, and their application to this compound could significantly accelerate the identification of new bioactive derivatives. mdpi.comnih.gov Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling can be employed to predict the biological activity of virtual libraries of compounds based on this scaffold.
Molecular docking studies could be used to predict the binding modes of this compound and its analogs within the active sites of various biological targets. This would provide insights into the key interactions responsible for binding and guide the design of more potent inhibitors. For example, docking studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been used to predict their binding to bacterial ribosomes. nih.gov
QSAR studies could establish a mathematical relationship between the structural features of a series of derivatives and their biological activity. This would allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Investigation of Material Science and Supramolecular Chemistry Applications
The ability of pyridyl amides to form ordered supramolecular structures through hydrogen bonding and other non-covalent interactions opens up exciting possibilities in material science. dntb.gov.uamdpi.comnih.govresearchgate.net The specific arrangement of hydrogen bond donors and acceptors in this compound suggests its potential as a building block for the construction of supramolecular gels, liquid crystals, and other functional materials.
Amide-based low-molecular-weight gelators (LMWGs) are known to self-assemble into three-dimensional networks that can immobilize solvent molecules. mdpi.com The interplay of the amide N-H donor, the carbonyl acceptors, and the pyridine nitrogen in this compound could lead to the formation of robust organogels or hydrogels. The properties of these gels could be tuned by modifying the chemical structure of the molecule or by external stimuli such as pH, temperature, or the presence of metal ions. dntb.gov.ua
Future research in this area could involve synthesizing a series of derivatives of this compound and systematically studying their self-assembly and gelation properties in various solvents. The resulting materials could have applications in areas such as drug delivery, tissue engineering, and environmental remediation.
Mechanistic Studies of Unconventional Chemical Transformations
The reactivity of the β-dicarbonyl moiety in the butanamide chain of this compound makes it a versatile precursor for a variety of chemical transformations beyond simple amide chemistry. Future research could delve into unconventional reactions to generate novel heterocyclic systems and other complex molecular architectures.
For example, the active methylene (B1212753) group flanked by two carbonyls is susceptible to a range of condensation reactions. It can react with various electrophiles to build more complex structures. The pyridine ring itself can also participate in or direct chemical transformations. researchgate.net
Investigating the mechanistic pathways of these transformations, potentially aided by computational modeling, would provide a deeper understanding of the compound's reactivity and enable the rational design of new synthetic strategies. nih.gov Exploring photochemical transformations could also unveil novel reaction pathways and lead to the synthesis of unique molecular scaffolds.
Integration with High-Throughput Screening and Combinatorial Chemistry
To fully unlock the potential of the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry is essential. chemdiv.comthermofisher.comnih.govniscpr.res.inresearchgate.netpharmatutor.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related compounds. niscpr.res.inresearchgate.netpharmatutor.orgnih.gov By systematically varying the substituents on the pyridine ring and the butanamide backbone, a diverse library of derivatives can be generated.
This library can then be subjected to HTS against a wide range of biological targets to identify "hit" compounds with desired activities. chemdiv.comthermofisher.comnih.gov The modular nature of the this compound scaffold is well-suited for combinatorial synthesis, allowing for the efficient exploration of a large chemical space.
Future efforts should focus on developing robust solid-phase or solution-phase combinatorial synthesis routes for derivatives of this compound. The subsequent screening of these libraries could lead to the discovery of novel drug candidates, chemical probes, or functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Oxo-N-(pyridin-3-yl)butanamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound can be synthesized via acetoacetylation of pyridin-3-amine using ethyl acetoacetate or similar β-keto esters. A reported protocol involves refluxing in ethanol with a catalytic amount of piperidine (0.5–1 mol%) at 0–5°C for 2 hours, followed by purification via recrystallization . Reaction efficiency depends on maintaining low temperatures to minimize side reactions like enol tautomerization.
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodology : While the compound is not classified as hazardous under GHS, standard precautions include wearing nitrile gloves and safety goggles. Avoid inhalation of dust; use a fume hood for bulk handling. In case of skin contact, wash with soap and water. Store at room temperature in airtight containers away from oxidizing agents .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect peaks for the pyridine ring (δ 8.5–9.0 ppm), amide NH (δ 10–11 ppm), and β-keto methyl/methylene groups (δ 2.2–3.5 ppm).
- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (keto C=O). Absence of -OH stretches (if anhydrous) confirms successful acetylation .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The keto-enol tautomer equilibrium can be analyzed using molecular dynamics simulations to predict reactive sites. SMILES/InChI keys (e.g.,
InChI=1S/C9H10N2O2/c12-8(5-7(13)6-10-4-2-1-3-11-6)14-9-10/h1-4,9H,5H2) aid in generating 3D conformers for docking studies .
Q. How can conflicting solubility data in polar solvents be resolved experimentally?
- Methodology : Perform gradient solubility tests in ethanol/water mixtures (0–100% v/v) at 25°C. Use UV-Vis spectroscopy to quantify saturation points. Conflicting reports may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRPD .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound as an intermediate?
- Methodology :
- Protection of the β-keto group : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent enolization during subsequent reactions.
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency in Pd-mediated cross-couplings .
Critical Analysis of Contradictions
- Safety Classification : While some SDS sheets classify the compound as non-hazardous , others recommend PPE due to limited toxicological data . Researchers should default to stricter protocols until compound-specific studies are published.
- Synthetic Routes : uses piperidine catalysis, while similar compounds (e.g., N-(4-methylphenyl)-3-oxobutanamide) employ acetic acid as a proton source . Catalyst choice depends on substrate reactivity and solvent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
